Cas no 20063-89-2 (DL-Azetidine-2-carboxylic acid)
DL-Azetidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- DL-Azetidine-2-carboxylic acid
- Azetidine-2-carboxylic acid
- DL-H-Aze-OH
- (+/-)-2-AZETIDINECARBOXYLIC ACID
- D,L-Azetidine-2-carboxylic Acid
- s5572
- Q27117374
- CHEBI:38108
- DL-2-Azetidinecarboxylic acid
- azetidine-2-carboxylicacid
- NSC72471
- AM20090145
- AC-23581
- J-519619
- Boc-L-azetidine-2carboxylic acid
- HY-75308
- MFCD00066660
- 20063-89-2
- L-azetidine-2-carboxylic acid;(2S)-azetidine-2-carboxylic acid
- F8887-4126
- BDBM50000108
- GS-4253
- (2S)-(-)-Azetidine-2-carboxylic acid
- BB 0262160
- 2-AZETIDINECARBOXYLIC ACID [MI]
- EINECS 219-740-2
- CHEMBL33592
- 2-AZETIDINECARBOXYLIC ACID, (RS)-
- Z168878270
- 2-AZETIDINECARBOXYLIC ACID
- AC-5888
- (+-)-2-Azetidinecarboxylic acid
- BCP32052
- SCHEMBL122166
- AC-23205
- EN300-24071
- azetidine-2-carboxylic acid, AldrichCPR
- AZETIDINE-2-CARBOXYLICACID (L-)
- UNII-775261TI36
- FT-0600768
- Azetidinecarboxylic acid
- 2-Azetidinecarboxylic acid, (S)- (9CI)
- D,L-AzeOH
- SB21651
- 1-Azetidinecarboxylicacid, 2-(aminocarbonyl)-, 1,1-dimethylethyl ester, (2S)-
- CCG-266031
- 2517-04-6
- SY004809
- DL-AzeOH
- PB12060
- FT-0636580
- J-012991
- CS-M0178
- DTXSID80859699
- SY077312
- ZB0878
- PB29123
- 775261TI36
- FT-0627587
- 2-AZETIDINECARBOXYLIC ACID, (+/-)-
- SY013679
- SB36185
- FT-0634338
- H-Aze-OH
- A814215
- AKOS004910733
- NSC-72471
- C4H7NO2
- (S)-2-Azetidinecarboxylic acid;H-Aze-OH
- D-2-Azetidinecarboxylic acid
- DB-067333
- ALBB-023626
- DB-008923
-
- Inchi: 1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
- InChI Key: IADUEWIQBXOCDZ-UHFFFAOYSA-N
- SMILES: OC(C1CCN1)=O
Computed Properties
- Exact Mass: 101.04771
- Monoisotopic Mass: 101.047678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.9
- Topological Polar Surface Area: 49.3
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: 200-202°C
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 49.33
- LogP: -0.23830
- Vapor Pressure: No data available
DL-Azetidine-2-carboxylic acid Security Information
- Signal Word:Danger
- Hazard Statement: H302 (100%) H318 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
DL-Azetidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362251-250mg |
DL-Azetidine-2-carboxylic acid |
20063-89-2 | 95%+ | 250mg |
$70 | 2023-02-02 | |
| Chemenu | CM362251-1g |
DL-Azetidine-2-carboxylic acid |
20063-89-2 | 95%+ | 1g |
$96 | 2023-02-02 | |
| Chemenu | CM362251-5g |
DL-Azetidine-2-carboxylic acid |
20063-89-2 | 95%+ | 5g |
$347 | 2023-02-02 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_252513-2g |
Azetidine-2-carboxylic acid, 98% |
20063-89-2 | 98% | 2g |
¥3090.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_047646-250mg |
Azetidine-2-carboxylic acid |
20063-89-2 | 97% | 250mg |
¥220.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY073994-1g |
Azetidine-2-carboxylic acid, 98% |
20063-89-2 | ≥95% | 1g |
¥8410.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_047646-1g |
Azetidine-2-carboxylic acid |
20063-89-2 | 97% | 1g |
¥484.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_047646-5g |
Azetidine-2-carboxylic acid |
20063-89-2 | 97% | 5g |
¥1760.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_047646-10g |
Azetidine-2-carboxylic acid |
20063-89-2 | 97% | 10g |
¥3366.00 | 2025-04-16 | |
| 1PlusChem | 1P00BFVQ-250mg |
DL-Azetidine-2-carboxylic acid |
20063-89-2 | ≥ 98% (HPLC) | 250mg |
$94.00 | 2023-12-19 |
DL-Azetidine-2-carboxylic acid Suppliers
DL-Azetidine-2-carboxylic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on DL-Azetidine-2-carboxylic acid
Recent Advances in DL-Azetidine-2-carboxylic Acid (CAS: 20063-89-2) Research: Implications for Chemical Biology and Drug Development
DL-Azetidine-2-carboxylic acid (CAS: 20063-89-2), a non-proteinogenic amino acid analog, has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a proline mimetic, its incorporation into peptides, and its effects on cellular processes, offering new insights into its utility in drug design and development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the incorporation of DL-Azetidine-2-carboxylic acid into peptide backbones to modulate conformational stability and bioactivity. The researchers demonstrated that this analog could induce distinct secondary structures in peptides, potentially enhancing their binding affinity to target proteins. This finding opens avenues for designing novel peptide-based therapeutics with improved pharmacokinetic properties.
In the realm of neurodegenerative diseases, a recent preprint (2024) highlighted the compound's ability to inhibit abnormal protein aggregation, a hallmark of conditions like Alzheimer's and Parkinson's. The study, utilizing advanced NMR spectroscopy and molecular dynamics simulations, revealed that DL-Azetidine-2-carboxylic acid disrupts β-sheet formation in amyloidogenic peptides, suggesting its potential as a scaffold for anti-aggregation therapeutics.
From a synthetic chemistry perspective, breakthroughs in asymmetric synthesis of DL-Azetidine-2-carboxylic acid derivatives were reported in Organic Letters (2023). The new catalytic methods achieved enantioselective functionalization at the C-4 position, enabling access to previously inaccessible stereoisomers for structure-activity relationship studies. This advancement significantly expands the chemical space for medicinal chemistry applications.
Emerging toxicology data (2024) from Chemical Research in Toxicology has refined our understanding of the compound's safety profile. While confirming its general low acute toxicity, the research identified specific metabolic pathways that could lead to reactive intermediates in certain cell types. These findings underscore the importance of structural modifications to optimize the therapeutic index of derivatives.
The pharmaceutical industry has shown growing interest in DL-Azetidine-2-carboxylic acid as evidenced by recent patent filings (2023-2024) covering its use in PROTACs (proteolysis targeting chimeras) and as a building block for mRNA therapeutics. These applications leverage the compound's ability to influence protein-protein interactions and its favorable physicochemical properties for nucleic acid delivery systems.
Looking forward, the unique characteristics of DL-Azetidine-2-carboxylic acid position it as a versatile tool in chemical biology and a promising scaffold for drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in targeted therapies, particularly in areas of unmet medical need such as protein-misfolding disorders and antibiotic-resistant infections.
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